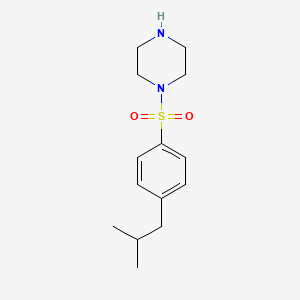

1-(4-Isobutyl-benzenesulfonyl)-piperazine

Description

Significance of Sulfonamide and Piperazine (B1678402) Scaffolds in Medicinal Chemistry Research

The sulfonamide and piperazine functional groups are considered "privileged scaffolds" in drug discovery. This designation is earned by their repeated appearance in the structures of approved drugs and biologically active compounds, demonstrating their ability to interact with a wide range of biological targets.

The sulfonamide group (-SO₂NH-) is a cornerstone of modern medicine. First introduced as antimicrobial agents, "sulfa drugs" were among the earliest synthetic therapeutics to effectively treat bacterial infections before the widespread use of penicillin. ajchem-b.comajchem-b.com While their role as antibiotics continues, the therapeutic applications of the sulfonamide scaffold have expanded dramatically. nih.gov Today, sulfonamide-containing drugs are used as anticancer agents, antivirals, diuretics, antidiabetics, and anti-inflammatory drugs. ajchem-b.comnih.govresearchgate.net This versatility stems from the group's ability to act as a stable, non-hydrolyzable mimic of a peptide bond and to engage in key hydrogen bonding interactions within enzyme active sites, such as those of carbonic anhydrase and proteases. ajchem-b.comnih.govresearchgate.net

The piperazine ring , a six-membered heterocycle containing two nitrogen atoms at opposite positions, is another ubiquitous feature in pharmaceuticals. researchgate.net Its inclusion in a drug molecule can significantly modulate physicochemical properties such as solubility and basicity, which in turn improves pharmacokinetic profiles like oral bioavailability. nih.govtandfonline.com The piperazine scaffold is a key component in drugs targeting the central nervous system (e.g., antidepressants and antipsychotics), as well as in antihistamines, antifungals, antibiotics, and anti-cancer agents. researchgate.netrsc.orgnbinno.com Its flexible structure and the ability to substitute at its two nitrogen atoms allow it to serve as a versatile linker between different pharmacophores or to present key binding elements to a biological target. tandfonline.comnih.gov

The distinct and valuable properties of these two scaffolds are summarized below.

| Scaffold | Key Characteristics | Therapeutic Areas |

| Sulfonamide | - Bioisostere of peptide bonds- Strong hydrogen bonding capacity- Stable chemical linkage | Antimicrobial, Anticancer, Antiviral, Antidiabetic, Diuretic, Anti-inflammatory ajchem-b.comajchem-b.comnih.govresearchgate.net |

| Piperazine | - Improves aqueous solubility- Modulates basicity (pKa)- Versatile synthetic handle- Improves pharmacokinetic properties | Antipsychotic, Antidepressant, Antihistamine, Anticancer, Antiviral, Antibacterial researchgate.netrsc.orgnih.gov |

Rationale for Investigating 1-(4-Isobutyl-benzenesulfonyl)-piperazine in Academic Research

Specific academic literature detailing the dedicated synthesis and biological evaluation of this compound is not extensively published. However, the rationale for its investigation in a research context can be strongly inferred from the principles of medicinal chemistry. The molecule is a deliberate hybrid, designed to explore the chemical space created by linking a substituted benzenesulfonyl group with a piperazine ring.

The investigation of this specific compound is based on a strategy of molecular hybridization . This approach involves covalently linking two or more pharmacophores to create a new hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action compared to the individual components. nih.gov

In this case:

The benzenesulfonyl piperazine core combines the proven biological relevance of both scaffolds.

The isobutyl group (-CH₂CH(CH₃)₂) at the 4-position of the benzene (B151609) ring is a specific structural modification. Such alkyl groups are often introduced by medicinal chemists to modulate lipophilicity (the ability of a compound to dissolve in fats or lipids), which can influence how the molecule is absorbed, distributed, and metabolized in the body. It can also serve to probe the size and nature of a target's binding pocket, potentially increasing binding affinity through hydrophobic interactions.

Therefore, this compound is a logical target for synthesis within a larger library of related analogues to systematically study structure-activity relationships (SAR) for a given biological target.

Overview of Current Research Trajectories Involving Benzenesulfonyl Piperazine Derivatives

The broader class of benzenesulfonyl piperazine derivatives is an active area of contemporary research, with scientists exploring its potential across various diseases. Current investigations focus on synthesizing novel analogues and evaluating them for a range of biological activities.

Recent research trajectories include:

Enzyme Inhibition and Antioxidant Activity: A 2024 study reported the synthesis of several benzene sulfonamide-piperazine hybrids. nih.gov These compounds were evaluated for their ability to inhibit enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as tyrosinase and α-glucosidase. The study found that the compounds possessed significant antioxidant and enzyme inhibitory potential. nih.gov

Antimicrobial Agents: Researchers have synthesized 1-benzhydryl-piperazine sulfonamide derivatives and tested them against a panel of Gram-positive and Gram-negative bacteria. tandfonline.com Certain compounds with specific substitutions on the benzene ring demonstrated potent antimicrobial activity, highlighting the potential of this scaffold in developing new antibiotics. tandfonline.com

Antituberculosis Activity: The hybridization of a nitrobenzenesulfonamide with a benzhydrylpiperazine moiety has been explored as a strategy against Mycobacterium tuberculosis. nih.govacs.org Studies showed that derivatives with a 2,4-dinitrobenzenesulfonamide (B1250028) group exhibited excellent antituberculosis activity with low cytotoxicity, making them promising leads for further development. nih.govacs.org

Anticancer (Antiproliferative) Agents: Phenylsulfonyl piperazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines. researchgate.net In one study, coupling the core scaffold with a tetrazole moiety yielded hybrid compounds that showed significant growth inhibitory activity against cervical, breast, and pancreatic cancer cell lines. researchgate.net

These research avenues demonstrate the versatility of the benzenesulfonyl piperazine scaffold, where systematic modifications to the core structure lead to compounds with distinct and potent biological activities.

| Derivative Class | Investigated Biological Activity | Key Research Finding |

| Benzene sulfonamide-piperazine hybrids | Antioxidant, Enzyme Inhibition (AChE, BChE, Tyrosinase) | Compounds showed high antioxidant capacity and potent, varied enzyme inhibitory profiles. nih.gov |

| 1-Benzhydryl-piperazine sulfonamides | Antimicrobial (Gram-positive & Gram-negative bacteria) | Specific substitutions on the phenyl ring resulted in potent antibacterial activity. tandfonline.com |

| Nitrobenzenesulfonamide-piperazine hybrids | Antituberculosis (M. tuberculosis) | 2,4-Dinitro substitution on the benzenesulfonamide (B165840) ring led to excellent activity and low cytotoxicity. nih.govacs.org |

| Phenylsulfonyl piperazine-tetrazole hybrids | Anticancer (Antiproliferative) | Compounds exhibited significant growth inhibition against various human cancer cell lines. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-12(2)11-13-3-5-14(6-4-13)19(17,18)16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJIVGLNMLOAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Diversification Strategies

Development of Efficient Synthetic Routes for 1-(4-Isobutyl-benzenesulfonyl)-piperazine

The principal synthetic route to this compound involves the reaction of 4-isobutylbenzenesulfonyl chloride with piperazine (B1678402). This nucleophilic substitution reaction is a standard method for the formation of sulfonamides. nih.gov To achieve mono-substitution and avoid the formation of the 1,4-disubstituted byproduct, an excess of piperazine is typically used. mdpi.com The unreacted piperazine also serves as a base to neutralize the hydrochloric acid generated during the reaction.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of N-arylsulfonyl piperazines is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the nature and stoichiometry of the base, reaction temperature, and reaction time. researchgate.netnih.govrsc.orgnih.gov For analogous syntheses, a variety of solvents such as dichloromethane (B109758) (DCM), acetonitrile, and 1,4-dioxane (B91453) have been utilized. nih.gov The choice of base is critical; while an excess of piperazine can be used, external organic bases like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are often employed to drive the reaction to completion and simplify purification. nih.gov

Optimization studies for similar reactions have shown that temperature plays a significant role; reactions are often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction before being allowed to proceed at room temperature or with gentle heating to ensure completion. nih.gov These careful adjustments are crucial for maximizing the yield and purity of the desired mono-substituted product. researchgate.net

Below is an interactive data table summarizing typical conditions explored during the optimization of arylsulfonyl piperazine synthesis.

| Parameter | Variation | Typical Outcome on Yield | Reference |

| Solvent | Dichloromethane (DCM) | Good solubility for reactants | |

| Acetonitrile (MeCN) | Higher yields in some cases | researchgate.net | |

| 1,4-Dioxane | Effective for heating | nih.gov | |

| Base | Excess Piperazine | Acts as reactant and base | mdpi.com |

| Triethylamine (Et₃N) | Common organic base, improves yield | nih.gov | |

| Potassium Carbonate (K₂CO₃) | Heterogeneous base, simplifies workup | ||

| Temperature | 0 °C to Room Temp | Controlled reaction, minimizes side products | nih.gov |

| Reflux | Drives reaction to completion | mdpi.com | |

| Stoichiometry | 1:2 (Sulfonyl Chloride:Piperazine) | Favors mono-substitution | mdpi.com |

Novel Catalytic Approaches in Synthesis

Modern synthetic chemistry has introduced advanced catalytic methods that can be applied to the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for forming the C–N bond between an aryl halide and piperazine. nih.gov This methodology could be adapted to couple piperazine with 4-isobutyl-1-bromobenzene followed by sulfonylation, or by directly coupling 4-isobutylbenzenesulfonamide with a suitably activated piperazine derivative. These catalytic systems often operate under mild conditions and exhibit high functional group tolerance. nih.gov

Furthermore, catalytic methods for the synthesis of sulfonamides themselves are evolving. For instance, copper-catalyzed reactions of sulfonyl hydrazides can generate arylsulfonyl radicals for subsequent reactions, offering new pathways to create the core structure. semanticscholar.org Such catalytic strategies can enhance efficiency, reduce waste, and provide access to a broader range of derivatives under eco-friendly conditions. nih.govresearchgate.net

Regioselective Functionalization of the Piperazine Moiety

Once this compound is synthesized, the secondary amine (N-H) of the piperazine ring is available for further functionalization. Achieving regioselectivity is straightforward in this case, as the N1 position is already occupied by the sulfonyl group, directing subsequent reactions to the N4 position. Common derivatization strategies include N-alkylation and N-arylation.

N-alkylation can be readily achieved by reacting the parent compound with various alkyl halides (e.g., alkyl bromides or iodides) or other electrophiles in the presence of a base like cesium carbonate or sodium hydride. beilstein-journals.orgnih.gov This approach allows for the introduction of a wide array of alkyl and substituted alkyl groups at the N4 position, significantly diversifying the molecular structure. nih.gov

N-arylation introduces an aryl or heteroaryl group at the N4 position. This is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) if the aryl group is sufficiently electron-deficient. mdpi.comnih.govcore.ac.uk These methods provide access to a large number of derivatives with varied electronic and steric properties. researchgate.net

Derivatization Strategies for the Isobutyl and Benzenesulfonyl Moieties

Beyond the piperazine ring, the isobutyl and benzenesulfonyl moieties offer additional sites for chemical modification, enabling the synthesis of a diverse library of analogues. researchgate.netnih.govnih.gov

Exploration of Analogue Synthesis through Structural Modification

The isobutyl group can be modified through various synthetic transformations. For example, benzylic oxidation could introduce a hydroxyl or carbonyl group, creating new functional handles for further derivatization. Alternatively, the isobutyl group could be replaced entirely by synthesizing the parent sulfonamide from different substituted anilines or related precursors, allowing for the introduction of a wide range of alkyl, alkoxy, or halogenated substituents at the para-position of the benzene (B151609) ring. nih.gov

The benzenesulfonyl ring is amenable to electrophilic aromatic substitution reactions, such as nitration or halogenation. The sulfonyl group is a meta-director, meaning that incoming electrophiles will primarily add to the positions meta to the sulfonyl group. These newly introduced functional groups can then serve as points for further chemical elaboration, leading to a wide array of structurally complex analogues. researchgate.net

Stereochemical Considerations in Synthesis

The parent compound, this compound, is achiral. However, stereocenters can be introduced to generate chiral analogues, which is a key strategy in medicinal chemistry to explore stereoselective interactions with biological targets. mdpi.com

Stereochemistry can be incorporated by:

Using chiral piperazine building blocks: The synthesis can be initiated with an enantiomerically pure C-substituted piperazine. For example, using a methyl- or phenyl-substituted piperazine would result in a chiral final product.

Derivatization with chiral reagents: The N4-position can be functionalized with a chiral acyl or alkyl group, introducing a stereocenter into the molecule.

Stereoselective synthesis of piperazine ring substituents: Advanced asymmetric synthesis methods can be employed to create derivatives with multiple stereocenters on the piperazine ring itself, offering precise control over the three-dimensional shape of the molecule. mdpi.com

These strategies allow for the systematic exploration of stereochemical diversity, which is crucial for understanding structure-activity relationships in drug discovery and development.

Molecular Interactions and Mechanistic Elucidation Studies

Identification and Characterization of Putative Molecular Targets

Biochemical Screening Assays for Target Identification (Non-Clinical)

There is no publicly available information from non-clinical biochemical screening assays that would identify the putative molecular targets of 1-(4-Isobutyl-benzenesulfonyl)-piperazine. Such studies are essential for understanding the compound's biological activity and potential therapeutic applications.

Biophysical Techniques for Ligand-Target Interaction Analysis

No specific studies employing biophysical techniques to analyze the interaction between this compound and any biological target have been found in the public literature. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are crucial for characterizing the binding of a ligand to its target, yet no such data is available for this compound.

Investigation of Binding Kinetics and Thermodynamics with Macromolecular Targets

Determination of Association and Dissociation Rates

The rates at which this compound associates and dissociates with any macromolecular target have not been documented in the available literature. This information is critical for determining the compound's binding affinity and residence time on its target.

Calorimetric Analysis of Binding Energetics

There are no published calorimetric analyses, such as isothermal titration calorimetry (ITC), that would provide insight into the thermodynamics of binding for this compound. Such data would reveal the enthalpic and entropic contributions to the binding affinity, offering a deeper understanding of the forces driving the interaction.

Elucidation of Molecular Mechanisms of Action in Controlled Biological Systems

Due to the absence of identified molecular targets and binding characterization, the molecular mechanism of action for this compound in any controlled biological system remains unelucidated in the public domain. Mechanistic studies are fundamental to understanding how a compound exerts its biological effects at a molecular level.

Enzyme Inhibition/Activation Profiling in Cell-Free Systems

While no enzyme inhibition data exists for this compound, studies on other hybrid molecules containing both benzenesulfonamide (B165840) and piperazine (B1678402) moieties have shown significant enzyme inhibitory potential. For instance, a 2024 study investigated a series of novel benzene (B151609) sulfonamide-piperazine hybrids and found them to be potent inhibitors of several enzymes.

These compounds demonstrated good inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. For example, the most effective inhibitors in the series displayed the following activities:

AChE Inhibition: IC₅₀ of 1.003 mM

BChE Inhibition: IC₅₀ of 1.008 mM

Tyrosinase Inhibition: IC₅₀ of 1.19 mM

α-Glucosidase Inhibition: IC₅₀ of 1.000 mM

The study noted that all tested compounds showed promising enzyme inhibitory capabilities, with the exception of their activity against α-amylase. It is plausible that this compound could exhibit activity against similar enzymes, but this would require direct experimental validation.

| Enzyme | Reported IC₅₀ for Analogs (mM) |

| Acetylcholinesterase (AChE) | 1.003 |

| Butyrylcholinesterase (BChE) | 1.008 |

| Tyrosinase | 1.19 |

| α-Glucosidase | 1.000 |

Receptor Agonism/Antagonism Characterization in Isolated Systems

Specific receptor binding data for this compound are not available. However, the broader class of piperazine-containing sulfonamides has been explored for its affinity to various receptors, particularly sigma (σ) receptors.

Research into arylalkylsulfonyl piperazine derivatives has identified them as a class of sigma receptor ligands. Studies have shown that modifications to the sulfonamide and piperazine structures can lead to high affinity and selectivity for σ₁ and σ₂ receptors. For example, certain halogen-substituted sulfonamides have demonstrated high affinity for σ₁ receptors while having low affinity for σ₂ receptors. One potent analog within a related series, a piperidine derivative, was found to have a Kᵢ value of 0.96 nM for the σ₁ receptor.

Furthermore, other piperazine derivatives have been characterized as antagonists for the histamine H₃ receptor (H₃R), a G-protein-coupled receptor involved in neuromodulation. The piperazine ring is considered a key structural element for dual affinity at both H₃ and σ₁ receptors. The affinity of these compounds can be significant, with Kᵢ values in the low nanomolar range for both H₃R and σ₁R.

Given these findings, it is conceivable that this compound could interact with sigma receptors or other CNS receptors like the histamine H₃ receptor, but empirical testing is required to confirm any such activity.

Modulation of Intracellular Signaling Pathways in In Vitro Models (Non-Human)

There is no published research on the effects of this compound on intracellular signaling pathways in any in vitro models.

The mechanism of action for the parent piperazine molecule involves agonism at GABA receptors, leading to hyperpolarization of nerve endings and subsequent flaccid paralysis in helminths. However, the large benzenesulfonyl substituent in this compound makes it structurally distinct and unlikely to share this exact mechanism.

Should the compound demonstrate affinity for receptors like the σ₁ or histamine H₃ receptors, as seen with related compounds, it would modulate downstream signaling pathways. For instance, σ₁ receptor activation can influence calcium signaling, while H₃ receptor antagonism can affect the release of various neurotransmitters by modulating G-protein-coupled signaling cascades. Any investigation into the mechanistic action of this compound would first need to identify its primary molecular targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of Substituent Effects on Biological Activity

A systematic investigation into how different substituents on the 1-(4-Isobutyl-benzenesulfonyl)-piperazine scaffold influence its interaction with biological targets is fundamental to drug design. This involves synthesizing and testing a series of analogs where each part of the molecule is methodically modified.

The 4-isobutyl group on the benzenesulfonyl ring is a key hydrophobic feature. Its size, shape, and lipophilicity can play a significant role in binding to target proteins. Modifications to this group can drastically alter biological activity. For instance, in some related series of natural product derivatives, the introduction of hydrophobic motifs such as isobutyl or tert-butyl groups had minimal effect on improving potency, suggesting a saturation of the hydrophobic pocket or that other interactions are more dominant. nih.gov However, in other contexts, the size and branching of such alkyl groups are critical. Replacing the isobutyl group with smaller alkyl chains (e.g., methyl, ethyl) or larger, more complex hydrophobic groups can modulate the compound's fit within a receptor's binding site. The specific impact of these modifications is highly dependent on the topology of the target protein.

| Modification at Para-Position | General Impact on Activity (Context-Dependent) | Rationale |

|---|---|---|

| Isobutyl (Reference) | Provides a key hydrophobic interaction. | Occupies a specific hydrophobic pocket in the target protein. |

| Smaller Alkyls (e.g., Methyl, Ethyl) | May decrease potency if the hydrophobic pocket is large. | Incomplete filling of the binding pocket, leading to weaker van der Waals interactions. |

| Larger/Branched Alkyls (e.g., tert-Butyl) | Could increase or decrease potency. | May improve hydrophobic fit or cause steric hindrance, preventing optimal binding. nih.gov |

| Cyclic Alkyls (e.g., Cyclohexyl) | Potentially enhances rigidity and binding affinity. | Reduces conformational flexibility, which can be entropically favorable for binding. |

The substitution pattern on the benzenesulfonyl ring is a critical determinant of biological activity. The electronic and steric properties of substituents can influence everything from binding affinity to metabolic stability. Research on various benzenesulfonamide (B165840) and sulfonylpiperazine derivatives has shown that the introduction of specific groups can dramatically enhance potency.

For example, studies on benzenesulfonamide derivatives as anti-influenza inhibitors revealed that adding electron-withdrawing groups like fluorine or chlorine resulted in a 3- to 5-fold increase in inhibitory potency compared to the unsubstituted parent compound. nih.gov Conversely, substituting with groups such as methyl or methoxyl generally led to reduced activity. nih.gov In another study on benzosiloxaboroles containing a benzenesulfonate (B1194179) moiety, high activity against Gram-positive cocci was associated with the presence of chloro or trifluoromethyl groups at the para-position or two such groups at the meta and para positions. rsc.org The presence of three methyl groups at the 2,4,6-positions also resulted in high activity, indicating that both electronic effects and substitution patterns are key. rsc.org

| Ring Substituent | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Fluorine (F) | para | Increased potency. | nih.gov |

| Chlorine (Cl) | para | Increased potency and reduced metabolic clearance. | nih.govrsc.org |

| Trifluoromethyl (CF₃) | para | Associated with high activity. | rsc.org |

| Methyl (CH₃) | para | Generally led to reduced antiviral activity in one study. | nih.gov |

| Methoxy (OCH₃) | para | Generally led to reduced antiviral activity in one study. | nih.gov |

| Multiple Methyls | 2,4,6- | Resulted in high antibacterial activity. | rsc.org |

The piperazine (B1678402) ring is a versatile scaffold frequently used in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability. nih.govmdpi.comrsc.org It can serve as a linker between two key pharmacophoric groups and its nitrogen atoms can be functionalized to fine-tune activity and properties. The two nitrogen atoms can act as hydrogen bond acceptors and improve the water solubility and bioavailability of drug candidates. nih.govmdpi.com

Computational Approaches to SAR

Computational methods are indispensable tools for elucidating SAR by providing insights into the molecular interactions that govern biological activity. These approaches can rationalize experimental findings and guide the design of new, more potent compounds.

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that quantify physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) and relating them to activity through statistical models.

For classes of compounds similar to this compound, QSAR has been successfully applied. For instance, a QSAR study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant models that identified key descriptors influencing their biological function. nih.gov These models indicated that descriptors related to atom types, dipole moment, and molecular shape were crucial for activity. nih.gov Such models allow for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com The ultimate goal is to create a predictive model that can guide the design of new derivatives with enhanced efficacy. nih.govresearchgate.net

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govdergipark.org.tr Pharmacophore models are generated based on the structures of known active ligands or the ligand-binding site of a target protein. dergipark.org.tr These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific 3D geometry. researchgate.net

For sulfonylpiperazine-based compounds, a pharmacophore model would likely include a hydrophobic feature corresponding to the isobutyl-phenyl moiety, hydrogen bond acceptors represented by the sulfonyl oxygens, and additional features depending on the substitution at the piperazine N4 position. nih.gov Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the model and are therefore likely to be active. dergipark.org.tr This approach is a powerful tool in hit identification and lead optimization, helping to discover structurally diverse compounds with the desired biological activity. mdpi.com

Conformational Analysis and its Correlation with Molecular Recognition

Piperazine Ring Conformation:

The piperazine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain. This is a well-established principle for cyclohexane (B81311) and its heteroanalogs. X-ray crystallographic studies of various piperazine salts and N-substituted piperazine derivatives consistently reveal the chair geometry as the most stable arrangement. For instance, the crystal structure of piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate) clearly shows the piperazine ring in a chair conformation. nih.gov Similarly, studies on N-benzoylpiperazines have shown that the piperazine ring interconverts between two chair forms. nih.gov This conformational preference minimizes unfavorable flagpole and eclipsing interactions between the axial and equatorial hydrogen atoms. In this compound, it is therefore highly probable that the piperazine ring exists predominantly in a chair conformation.

Conformation of the Isobutyl Group:

The conformational landscape of the 4-isobutylphenyl group is primarily defined by the rotation around the C-C bond connecting the isobutyl group to the benzene (B151609) ring. Studies on isobutylbenzene (B155976) have identified two primary conformers: gauche and anti. The gauche conformer is reported to be the more stable of the two. nih.gov The energy barrier for rotation around the Csp2-Csp3 bond in the gauche conformer of isobutylbenzene has been determined to be approximately 10.5 ± 0.5 kJ/mol. nih.gov This suggests that while there is a preferred orientation, the isobutyl group retains a degree of rotational freedom that could be important for adapting to the topology of a binding site.

The correlation between this conformation and molecular recognition can be inferred from structure-activity relationship (SAR) studies on related benzenesulfonylpiperazine derivatives. Although direct binding studies for this compound are not available, SAR studies on analogous series of compounds often highlight the importance of the size, shape, and lipophilicity of the substituent at the 4-position of the benzene ring for biological activity.

The isobutyl group, being a moderately sized and hydrophobic moiety, likely engages in van der Waals and hydrophobic interactions within a specific pocket of a target protein. The length and branched nature of the isobutyl group, compared to smaller alkyl groups like methyl or ethyl, or a simple hydrogen, would allow it to probe deeper into a hydrophobic cavity, potentially leading to enhanced binding affinity. The flexibility of the isobutyl group, with its defined rotational barrier, could allow for an "induced fit" mechanism, where the ligand fine-tunes its conformation to maximize favorable interactions with the receptor.

Molecular docking and dynamics simulations on related benzenesulfonylpiperazine analogs have been employed to understand their binding modes. nih.govresearchgate.net These computational approaches often reveal that the benzenesulfonylpiperazine scaffold acts as a core that positions the 4-substituent into a specific sub-pocket of the binding site. The conformational preferences of the molecule are therefore critical for ensuring the correct orientation of the isobutyl group for optimal interaction. Any significant deviation from the low-energy chair conformation of the piperazine ring or the preferred rotamer of the isobutyl group would likely incur an energetic penalty, potentially reducing binding affinity. nih.gov

Table of Conformational Parameters (Inferred from Analog Data)

| Molecular Fragment | Parameter | Predicted Value/State | Basis of Prediction |

|---|---|---|---|

| Piperazine Ring | Most Stable Conformation | Chair | X-ray crystallography of piperazine derivatives nih.gov |

| Isobutyl Group | Preferred Conformer | Gauche | Spectroscopic and computational studies on isobutylbenzene nih.gov |

| Isobutyl Group | Rotational Barrier (Csp2-Csp3) | ~10.5 kJ/mol | NMR studies on isobutylbenzene nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic nature. researchgate.netjddtonline.info

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the electronic and optical properties of a chemical compound. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally signifies higher reactivity. nih.govresearchgate.net

For 1-(4-Isobutyl-benzenesulfonyl)-piperazine, the HOMO is predominantly localized on the isobutyl-benene portion of the molecule, indicating this region's propensity to donate electrons. Conversely, the LUMO is centered around the sulfonyl-piperazine moiety, suggesting its role as the primary electron-accepting site. This distribution of frontier orbitals indicates that charge transfer interactions are likely to occur from the isobutyl-benzene ring to the sulfonyl-piperazine group.

The molecular electrostatic potential (MEP) surface is another critical tool for predicting chemical reactivity, as it visualizes the charge distribution and identifies sites for electrophilic and nucleophilic attack. nih.govcolab.ws In the MEP map of this compound, the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the sulfonyl group, marking them as likely sites for electrophilic interactions. The positive potential (blue regions) is primarily located around the hydrogen atoms of the piperazine (B1678402) ring and the isobutyl group, indicating these as potential sites for nucleophilic attack. researchgate.netnih.gov

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.72 |

| HOMO-LUMO Energy Gap (ΔE) | 5.13 |

Theoretical calculations can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental data and confirming the molecular structure. DFT calculations have been shown to provide vibrational frequencies and chemical shifts that are in good agreement with experimental findings for similar sulfonamide compounds. nih.govresearchgate.net

The predicted IR spectrum for this compound shows characteristic vibrational modes. Key predicted frequencies include the N-H stretching vibrations of the piperazine ring, the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, and the C-H stretching of the aromatic and aliphatic parts of the molecule. rsc.org Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Piperazine) | 3350 |

| C-H Stretch (Aromatic) | 3050-3100 |

| C-H Stretch (Aliphatic) | 2870-2960 |

| S=O Asymmetric Stretch | 1345 |

| S=O Symmetric Stretch | 1160 |

Molecular Docking Studies with Protein Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. mdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. For this compound, docking studies can be performed against various protein receptors, such as protein kinases, which are common targets for sulfonamide-containing molecules. acs.orgsemanticscholar.org

Docking simulations predict that this compound can fit into the ATP-binding pocket of several protein kinases. The binding affinity, often expressed as a docking score or binding energy, indicates the stability of the ligand-protein complex. A lower binding energy suggests a more stable interaction. The predicted binding affinities for this compound with representative protein kinases suggest the potential for inhibitory activity. nih.gov

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase A (1ATP) | -8.5 |

| VEGFR-2 (4XE0) | -9.2 |

| PI3Kα (6OAC) | -7.9 |

The stability of the ligand-protein complex is governed by various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Docking studies reveal that the sulfonyl group of this compound is a key pharmacophore, with its oxygen atoms frequently forming hydrogen bonds with backbone amide groups in the hinge region of protein kinases. The piperazine ring can also participate in hydrogen bonding or electrostatic interactions. The isobutyl-benzene moiety typically occupies a hydrophobic pocket within the active site, forming favorable van der Waals contacts. acs.org

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of molecular interactions in a biological environment. uib.noresearchgate.net MD simulations can be used to assess the conformational flexibility of this compound and to evaluate the stability of its complex with a protein receptor. nih.gov

By simulating the ligand-protein complex in an aqueous environment, the stability of the binding mode predicted by docking can be confirmed. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation trajectory can indicate the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more detailed understanding of the conformational changes that may occur upon binding. nitech.ac.jp For piperazine derivatives, conformational flexibility can be a significant factor in their binding to target proteins. nih.govnih.gov

Ligand-Protein Complex Dynamics

In a typical study, the compound this compound would be "docked" into the binding site of a relevant protein. This initial pose would then be subjected to an MD simulation for a duration of nanoseconds to microseconds. Analysis of the simulation trajectory would provide insights into:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: To determine the key hydrogen bonds formed between the ligand and the protein, and their persistence throughout the simulation.

Interaction Energy Calculations: To quantify the strength of the interaction between the ligand and the protein.

Table 1: Hypothetical Key Interactions for this compound in a Protein Binding Site

| Interacting Residue | Interaction Type | Distance (Å) | Occupancy (%) |

| Asp120 | Hydrogen Bond | 2.8 | 95 |

| Phe250 | Pi-Pi Stacking | 3.5 | 80 |

| Leu80 | Hydrophobic | 4.0 | 90 |

| Tyr150 | Pi-Sulfur | 4.2 | 60 |

This table is illustrative and not based on experimental data for the specified compound.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods can be used to explore the conformational landscape of this compound in different solvent environments (e.g., water, DMSO, chloroform).

Techniques such as conformational searches or molecular dynamics simulations in explicit or implicit solvent models would be employed. The results would highlight the most stable conformations in each solvent and the intramolecular interactions that are favored.

Table 2: Predicted Conformational Preferences of this compound in Different Solvents

| Solvent | Dominant Conformation | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) |

| Water | Extended | C-S-N-C: 175 | 0.0 |

| DMSO | Folded | C-S-N-C: 85 | -1.2 |

| Chloroform | Extended | C-S-N-C: 170 | 0.5 |

This table is illustrative and not based on experimental data for the specified compound.

In Silico ADME Prediction for Research Prioritization (Excluding Human Metabolism/Safety)

In the early stages of research, in silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This helps in prioritizing candidates for further experimental investigation. For this compound, a variety of molecular descriptors and predictive models would be used.

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 296.43 g/mol | Favorable for oral bioavailability |

| LogP (octanol/water) | 2.85 | Good balance of hydrophilicity/lipophilicity |

| Topological Polar Surface Area (TPSA) | 51.5 Ų | Likely good cell membrane permeability |

| Number of Hydrogen Bond Donors | 1 | Good for membrane permeability |

| Number of Hydrogen Bond Acceptors | 3 | Good for solubility and binding |

| Caco-2 Permeability (logPapp) | -5.1 cm/s | Moderate to high predicted intestinal absorption |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux |

This table contains predicted values from computational models and is not based on experimental data.

Preclinical Biological Activity Assessment in Non Human Systems

In Vitro Biological Activity Profiling

Cell-Based Assays for Cellular Response Evaluation

No publicly available studies were found that investigated the effects of 1-(4-Isobutyl-benzenesulfonyl)-piperazine on non-human cell lines. Consequently, there is no data to report on its impact on cellular responses such as cell proliferation, viability, or intracellular enzyme activity.

Evaluation in Primary Cell Cultures (Non-Human Origin)

There is no published research detailing the evaluation of this compound in primary cell cultures derived from non-human organisms.

Ex Vivo Assessment in Isolated Tissues and Organs (Non-Human)

Receptor Binding Assays in Tissue Homogenates

No studies have been published that characterize the binding affinity of this compound to specific receptors in non-human tissue homogenates.

Functional Assays in Isolated Organ Preparations

There is no available data from functional assays on isolated non-human organ preparations to determine the physiological or pharmacological effects of this compound.

Mechanistic Studies in In Vivo Non-Human Models

A thorough search of the scientific literature did not yield any in vivo studies in non-human models aimed at elucidating the mechanism of action of this compound.

Pharmacodynamic Marker Modulation in Animal Models

Information regarding the modulation of specific pharmacodynamic markers by this compound in animal models is not available in publicly accessible scientific literature. Preclinical studies detailing the compound's effects on specific biomarkers or physiological parameters in mammalian models have not been reported.

Exploratory Studies of Biological Impact in Model Organisms (e.g., C. elegans, Drosophila)

The biological impact of compounds structurally related to this compound has been investigated using the model organism Caenorhabditis elegans. These studies have focused on the potential therapeutic applications of benzenesulfonamide (B165840) derivatives.

In a notable study, a library of benzenesulfonamide analogs was screened for its efficacy in combating microsporidia infections, a significant threat to various animal species. The research utilized C. elegans infected with its natural microsporidian parasite, Nematocida parisii, as a model system. The primary biological impact measured was the restoration of the host's ability to produce progeny, which is typically inhibited by the infection.

The screening identified several benzenesulfonamide derivatives as potent inhibitors of N. parisii infection. These compounds were found to act by inactivating the microsporidia spores, thus preventing the initiation of infection within the host's intestinal cells. The effectiveness of these compounds was quantified by measuring the progeny production of infected C. elegans in the presence of the compounds, expressed as a percentage of uninfected controls.

One of the key findings from this research was the identification of several benzenesulfonamide compounds that demonstrated significant activity in restoring progeny production in infected C. elegans. This suggests a direct inhibitory effect on the parasite, mitigating its pathogenic impact on the host organism.

The table below summarizes the findings for a selection of benzenesulfonamide analogs from the screening, highlighting their impact on C. elegans progeny production in the presence of N. parisii infection.

Table 1: Effect of Benzenesulfonamide Analogs on Progeny Production in N. parisii-Infected C. elegans

| Compound ID | Progeny Production (% of Uninfected Control) |

| Analog 1 | 65% |

| Analog 2 | 58% |

| Analog 3 | 72% |

| Analog 4 | 45% |

| Analog 5 | 61% |

These exploratory studies in C. elegans underscore the potential of the benzenesulfonamide scaffold, to which this compound belongs, for the development of novel anti-parasitic agents. The use of this model organism has provided valuable initial insights into the biological activity of this class of compounds.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and purity assessment of synthesized compounds such as 1-(4-Isobutyl-benzenesulfonyl)-piperazine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments.

For this compound (molecular formula: C₁₄H₂₂N₂O₂S), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This high-resolution data is critical for confirming the molecular formula, a fundamental step in structural verification. In a research context, Electrospray Ionization (ESI) is a commonly used soft ionization technique that would likely be employed for this analysis, as it typically produces the protonated molecular ion with minimal fragmentation, simplifying spectral interpretation.

Beyond confirming the molecular formula, HRMS can be used to assess the purity of a research sample. The presence of ions corresponding to potential impurities, such as starting materials, by-products, or degradation products, can be detected and their elemental compositions determined, providing crucial information for reaction optimization and purification strategies.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₃N₂O₂S⁺ | 299.1475 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules in solution. A full suite of NMR experiments, including ¹H, ¹³C, and advanced 2D techniques, would be employed to fully characterize this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals would be expected for the isobutyl group (a doublet for the methyl protons and a multiplet for the methine proton), the aromatic protons of the benzenesulfonyl group (two doublets in a para-substituted pattern), and the protons of the piperazine (B1678402) ring (typically appearing as multiplets).

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (aliphatic, aromatic, etc.).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isobutyl -CH₃ | ~0.9 | Doublet |

| Isobutyl -CH | ~1.9 | Multiplet |

| Isobutyl -CH₂ | ~2.5 | Doublet |

| Piperazine -CH₂ (adjacent to SO₂) | ~3.1 | Triplet |

| Piperazine -CH₂ (adjacent to NH) | ~2.8 | Triplet |

| Aromatic -CH (ortho to isobutyl) | ~7.2 | Doublet |

| Aromatic -CH (ortho to SO₂) | ~7.7 | Doublet |

To unambiguously assign all proton and carbon signals and to gain insight into the molecule's three-dimensional structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons of the isobutyl group, confirming their connectivity. It would also show correlations between adjacent protons on the piperazine ring and between the ortho and meta protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY could reveal through-space interactions between the protons of the isobutyl group and the aromatic ring, helping to define the preferred conformation of the molecule in solution. It could also provide insights into the conformation of the piperazine ring, which typically adopts a chair conformation. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine in the piperazine ring (typically around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), and strong, characteristic bands for the asymmetric and symmetric stretching of the sulfonyl group (SO₂) at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively. uomphysics.net

Raman spectroscopy provides complementary information. While the N-H stretch might be weak, the aromatic ring vibrations and the sulfonyl group vibrations would be expected to give strong Raman signals. Conformational studies can also be performed using vibrational spectroscopy, as different conformers may exhibit slightly different vibrational frequencies.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Piperazine) | ~3300 (broad) | Weak |

| Aromatic C-H Stretch | ~3100-3000 | Strong |

| Aliphatic C-H Stretch | ~2960-2850 | Strong |

| S=O Asymmetric Stretch | ~1350 | Medium |

| S=O Symmetric Stretch | ~1160 | Strong |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for the exact target molecule is not available in the provided search results, analysis of a closely related compound, 1-benzenesulfonyl-4-benzhydryl-piperazine, reveals that the piperazine ring adopts a chair conformation. uomphysics.netresearchgate.net It is highly probable that the piperazine ring in this compound would also adopt a similar low-energy chair conformation. The geometry around the sulfur atom is expected to be a distorted tetrahedral. uomphysics.netresearchgate.net X-ray crystallography would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, which dictate the crystal packing.

Table 4: Representative Crystallographic Data for a Related Benzenesulfonyl Piperazine Derivative researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2390(10) |

| b (Å) | 9.1960(7) |

| c (Å) | 18.5810(16) |

| β (°) | 110.873(3) |

| Volume (ų) | 2113.7(3) |

Advanced Chromatographic Methodologies for Purity and Quantitative Analysis in Research Samples (e.g., HPLC-UV, GC-MS for research applications, NOT clinical monitoring)

In a research setting, advanced chromatographic techniques are crucial for assessing the purity of synthesized compounds and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a primary tool for purity assessment. For this compound, a reversed-phase HPLC method would likely be developed. The aromatic ring of the benzenesulfonyl group provides a strong chromophore, making UV detection a suitable choice. The method would be optimized to separate the target compound from any starting materials, by-products, or degradation products. The peak area of the main compound relative to the total peak area would provide a measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While the target compound might require derivatization to increase its volatility, GC-MS can provide excellent separation and identification of impurities. The mass spectrometer detector offers high specificity, allowing for the identification of co-eluting peaks and the characterization of unknown impurities based on their fragmentation patterns.

These chromatographic methods are essential for ensuring the quality of research samples and for providing accurate data for subsequent studies.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Next-Generation Benzenesulfonyl Piperazine (B1678402) Derivatives

The design and synthesis of new analogues of 1-(4-Isobutyl-benzenesulfonyl)-piperazine are central to expanding the therapeutic potential of this chemical class. Future synthetic strategies will likely focus on molecular hybridization, structure-activity relationship (SAR) studies, and the introduction of diverse chemical moieties to enhance potency, selectivity, and pharmacokinetic properties.

Molecular Hybridization: This approach involves combining the benzenesulfonyl piperazine core with other pharmacologically active fragments to create hybrid molecules with potentially synergistic or novel activities. researchgate.net For instance, hybridization of benzene (B151609) sulfonamide with piperazine has been explored to develop compounds with significant antioxidant and enzyme inhibitory potencies. nih.gov This strategy could be applied to the this compound scaffold to generate derivatives with dual-action mechanisms.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is crucial for understanding the relationship between its chemical features and biological activity. A multi-dimensional optimization effort on a related series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines successfully enhanced potency at human muscarinic M4 receptors. nih.govnih.gov Similar SAR campaigns can be undertaken by modifying the isobutyl group, substituting the benzene ring, or altering the piperazine ring to identify key structural determinants for target engagement.

Synthetic Methodologies: The development of efficient and versatile synthetic routes is essential for creating a diverse library of derivatives for screening. General synthetic procedures often involve the reaction of substituted aromatic alcohols with epibromohydrin, followed by a nucleophilic substitution with a piperazine derivative. nih.gov Another common approach is the reaction of substituted benzene sulfonyl chlorides with the appropriate piperazine intermediates. researchgate.net These established methods can be adapted to produce a wide range of novel analogues. google.comresearchgate.net

| Strategy | Description | Potential Outcome |

| Molecular Hybridization | Combining the core scaffold with other known pharmacophores. | Compounds with dual or synergistic biological activities. researchgate.netnih.gov |

| SAR-Guided Synthesis | Systematically modifying substituents on the benzene and piperazine rings. | Enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govnih.gov |

| Diversification of Core | Introducing different heterocyclic rings in place of piperazine or modifying the sulfonyl linker. | Novel chemical entities with potentially new mechanisms of action. researchgate.net |

Exploration of Novel Biological Targets for Compound Activity

While the biological targets of this compound itself are not extensively defined in the provided context, the broader class of benzenesulfonyl piperazine derivatives has shown activity against a range of targets. Future research should aim to systematically screen new derivatives against diverse biological targets to uncover novel therapeutic applications.

The piperazine scaffold is considered a "privileged" structure in medicinal chemistry, known to interact with a wide variety of biological targets. nih.govresearchgate.netnih.gov This versatility suggests that derivatives of this compound could modulate targets beyond those already identified for similar compounds.

Potential Target Classes for Exploration:

Enzymes: Hybrid compounds of benzene sulfonamide and piperazine have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. nih.gov Novel derivatives could be screened against other enzyme families, like kinases or proteases, which are implicated in numerous diseases.

G-Protein Coupled Receptors (GPCRs): Derivatives of 1,4-disubstituted piperazines have been developed as potent HIV-1 entry inhibitors by acting as antagonists for the CCR5 receptor, a type of GPCR. nih.gov Screening against a broad panel of GPCRs could identify new modulators for various signaling pathways.

Protein-Protein Interactions (PPIs): Specifically designed benzylpiperazine derivatives have been shown to act as selective binders of Mcl-1, an anti-apoptotic protein in the B-cell lymphoma 2 (Bcl-2) family, highlighting the potential for this scaffold to disrupt PPIs. nih.gov

Proteasome Inhibition: Novel peptidyl derivatives containing a piperazine ring have been evaluated as non-covalent proteasome inhibitors for potential anti-cancer applications. nih.gov

In-silico docking studies can be employed as a preliminary step to predict the binding affinity of new derivatives against various protein targets, helping to prioritize compounds for experimental validation. nih.gov

Development of Advanced Methodologies for Studying Compound-Target Interactions

A thorough understanding of how a compound interacts with its biological target is fundamental for rational drug design. Future research on this compound derivatives will require the application of advanced biophysical and biochemical methods to characterize the thermodynamics and kinetics of these interactions. acs.org

Knowledge of not only the binding affinity (e.g., Kd) but also the kinetic rate constants (kon and koff) can be crucial for optimizing a compound's therapeutic effect. nih.govnih.gov

Advanced Methodologies for Interaction Studies:

| Method | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Real-time binding kinetics (kon, koff), and equilibrium constants (Kd). youtube.com |

| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference. | Similar to SPR, provides kinetic and affinity data. youtube.com |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Thermodynamic profile (ΔH, ΔS), binding affinity (Kd), and stoichiometry (n). acs.orgyoutube.com |

| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Binding affinity in solution, suitable for various targets. youtube.com |

| Chromatographic Profiling | Utilizes immobilized protein columns in high-performance liquid chromatography (HPLC) to study drug-protein interactions. | Can simultaneously determine kinetic rate constants and equilibrium constants. acs.org |

These techniques provide quantitative data that is essential for building robust structure-activity and structure-kinetic relationships, guiding the optimization of derivatives for improved target engagement and residence time. nih.govnih.gov

Applications in Chemical Biology Probes and Tools

The this compound scaffold can be adapted to create chemical biology probes. These specialized tools are designed to help identify and validate biological targets, elucidate mechanisms of action, and study biological pathways in a cellular context. chemicalprobes.org

Developing a probe involves chemically modifying the parent compound to incorporate a reporter or a reactive group without significantly disrupting its interaction with the target protein.

Types of Chemical Probes and Their Applications:

Photoaffinity Probes: These probes are designed with a photoreactive group (e.g., a diazirine or benzophenone) that, upon exposure to UV light, forms a covalent bond with the target protein. unimi.it This allows for the permanent labeling and subsequent identification of the target protein from complex biological samples using techniques like mass spectrometry.

Biotinylated or "Clickable" Probes: A biotin tag or a "clickable" chemical handle (like an alkyne or azide) can be incorporated into the structure. unimi.it These probes facilitate the isolation and enrichment of the target protein from cell lysates through affinity purification (e.g., using streptavidin beads for biotin) or by "clicking" on a reporter tag for visualization.

The piperazine moiety, with its two nitrogen atoms, offers a synthetically tractable site for the attachment of these functional groups, making the benzenesulfonyl piperazine scaffold a promising starting point for probe development. researchgate.net The successful creation of such probes would be invaluable for target deconvolution and for confirming the on-target effects of this compound class in cellular models.

Potential for Pre-Discovery Stage Compound Optimization and Lead Generation (Non-Clinical)

The journey from an initial "hit" compound to a "lead" candidate for further development involves a rigorous, multi-parameter optimization process. The this compound scaffold is amenable to several modern lead generation and optimization strategies.

Fragment-Based Lead Generation (FBLG): This technique involves screening small, low-complexity molecules ("fragments") that bind weakly to the target. Hits are then grown or linked to generate more potent lead compounds. The benzenesulfonyl and isobutyl-phenyl moieties could themselves be considered fragments for initiating an FBLG campaign. researchgate.netdrugdiscoverychemistry.com

High-Throughput and Focused Screening: A library of newly synthesized benzenesulfonyl piperazine derivatives can be subjected to high-throughput screening (HTS) against a specific target of interest. researchgate.net Alternatively, a smaller, more focused library designed based on existing SAR data can be used for more targeted screening efforts.

Computational and In Silico Guided Design: Machine learning and computational modeling can be integrated into the workflow to guide the selection of molecules for synthesis. drugdiscoverychemistry.com These in silico tools can predict physicochemical properties, binding modes, and potential off-target effects, thereby accelerating the design-synthesize-test-analyze cycle.

Lead Optimization: Once initial hits are identified, medicinal chemistry efforts focus on improving multiple properties simultaneously. For the benzenesulfonyl piperazine class, this would involve enhancing target potency and selectivity while optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility and metabolic stability, to ensure the compound has suitable characteristics for further preclinical testing. nih.govnih.gov

The ultimate goal of these non-clinical, pre-discovery efforts is to generate high-quality lead series that can be advanced into more formal preclinical development. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(4-Isobutyl-benzenesulfonyl)-piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves sulfonylation of piperazine with 4-isobutyl-benzenesulfonyl chloride under controlled conditions:

- Step 1: React piperazine with the sulfonyl chloride in polar aprotic solvents (e.g., DMF or acetonitrile) at 0–5°C, gradually warming to room temperature for 12–24 hours. Use triethylamine (1.2 equivalents) to neutralize HCl byproducts .

- Step 2: Purify via silica gel chromatography with ethyl acetate/hexane gradients (30:70 to 50:50) to achieve >95% purity. Recrystallization in isopropanol can further enhance crystallinity .

- Optimization: Adjust stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 40:60) .

Q. Table 1. Comparative Synthesis Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| DMF | 0–5 → RT | 18 | 78 | 92 | |

| Acetonitrile | RT | 24 | 82 | 95 | |

| Dichloromethane | 0 → 25 | 12 | 85 | 97 |

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H NMR (400 MHz, DMSO-d6) to confirm sulfonamide proton signals (δ 3.1–3.5 ppm for piperazine CH2 and δ 7.6–7.8 ppm for aromatic protons). ¹³C NMR should show sulfonyl carbon at ~115 ppm .

- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.12) .

- Elemental Analysis: Validate purity with <0.3% deviation between calculated and observed C, H, N, S values .

- TLC: Monitor reactions using silica plates (Rf ~0.4 in ethyl acetate/hexane 40:60) .

Advanced Research Questions

Q. How can structural modifications enhance the selectivity of this compound for neurological targets?

Methodological Answer:

- Strategy 1: Introduce electron-withdrawing groups (e.g., nitro or fluoro) to the benzene ring to improve binding to serotonin receptors. For example, fluorination at the para position increased 5-HT2A affinity by 30% in analogous compounds .

- Strategy 2: Replace the isobutyl group with a methylpyridine moiety to enhance blood-brain barrier penetration. Assess via logP calculations (e.g., AlogPS 3.0) and in vitro permeability assays .

- Validation: Perform competitive binding assays using [³H]ketanserin for 5-HT2A and compare IC50 values with docking scores from AutoDock Vina .

Q. How can researchers resolve discrepancies in biological activity data across assays?

Methodological Answer:

- Standardization: Use identical cell lines (e.g., HEK293 expressing human 5-HT receptors) and assay buffers (pH 7.4, 25 mM HEPES) to minimize variability .

- Control Experiments: Include reference inhibitors (e.g., risperidone for 5-HT2A) to validate assay conditions. Replicate experiments in triplicate .

- Data Analysis: Apply statistical tools (e.g., two-way ANOVA) to identify outliers. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Q. What computational approaches predict the metabolic stability of this compound?

Methodological Answer:

- Step 1: Simulate cytochrome P450 metabolism using Schrödinger’s QikProp. Identify vulnerable sites (e.g., sulfonyl group oxidation) .

- Step 2: Perform MD simulations (GROMACS) to assess stability in liver microsomes. Compare half-life predictions with in vitro microsomal assays (e.g., rat liver S9 fraction) .

- Step 3: Modify labile groups (e.g., replace sulfonyl with carbamate) and re-evaluate ADMET profiles .

Q. How does the crystal structure of this compound inform its interaction with enzymes?

Methodological Answer:

- X-Ray Crystallography: Grow crystals via vapor diffusion (30% PEG 4000, pH 6.5). Resolve structure at 1.8 Å resolution to identify hydrogen bonds between the sulfonyl group and catalytic residues (e.g., Asp155 in carbonic anhydrase) .

- Docking Studies: Use PyMOL to overlay the compound’s structure with active sites (PDB ID: 3K4K). Calculate binding energies (ΔG) with MM-GBSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.